BenchChemオンラインストアへようこそ!

2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide

Lipophilicity Hydrogen-Bond Donor Count Physicochemical Property Prediction

Select this compound for SAR campaigns requiring elimination of the primary amide H-bond donor while preserving topological polar surface area (~79 Ų). The (tetrahydrofuran-2-yl)methyl side chain introduces chiral complexity—enabling enantioselective binding assessment not possible with achiral furan-2-ylmethyl or benzyl analogs. The 4-bromophenyl group (σp = 0.23) provides a versatile handle for Suzuki–Miyaura and Buchwald–Hartwig diversification without pre-functionalization. HBD = 0 supports oral bioavailability optimization under Lipinski/Veber rules. Insist on this precise analog; off-the-shelf substitution with chloro, fluoro, or methyl congeners risks invalidating SAR conclusions.

Molecular Formula C13H14BrN5O2
Molecular Weight 352.192
CAS No. 1396883-01-4
Cat. No. B2567326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide
CAS1396883-01-4
Molecular FormulaC13H14BrN5O2
Molecular Weight352.192
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H14BrN5O2/c14-9-3-5-10(6-4-9)19-17-12(16-18-19)13(20)15-8-11-2-1-7-21-11/h3-6,11H,1-2,7-8H2,(H,15,20)
InChIKeyJQBYTBAONNEQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide (CAS 1396883-01-4): Compound Class and Baseline Procurement Profile


2-(4-Bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide (CAS 1396883-01-4) is a synthetic, bromine-containing, bi-heterocyclic small molecule that integrates a 2H-tetrazole-5-carboxamide core with an N-((tetrahydrofuran-2-yl)methyl) side chain. It belongs to the broader family of tetrazole-5-carboxamide derivatives, a class widely exploited in medicinal chemistry for their metabolic stability and capacity to act as carboxylic acid bioisosteres . The compound is cataloged by multiple research-chemical suppliers as a screening compound and building block, and its core scaffold—2-(4-bromophenyl)-2H-tetrazole-5-carboxamide (CAS 1396845-52-5)—is recognized as a key intermediate in the synthesis of more complex pharmacologically active molecules . Although the target compound itself has not yet been the subject of extensive published biological evaluation, its structural features position it as a valuable entry in structure–activity relationship (SAR) campaigns focused on tetrazole-based inhibitors and receptor modulators.

Why In-Class Tetrazole-5-Carboxamide Analogs Cannot Simply Replace 2-(4-Bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide (CAS 1396883-01-4)


Interchanging tetrazole-5-carboxamide analogs without rigorous evaluation is scientifically unsound because even minor modifications to the amide side chain or halogen substitution pattern can profoundly alter molecular recognition, physicochemical properties, and biological outcome. The target compound features a saturated, chiral tetrahydrofuran-2-ylmethyl amide substituent—a motif that introduces stereochemical complexity, modulates lipophilicity, and influences hydrogen-bonding capacity in ways that cannot be replicated by simpler benzyl (CAS 1396676-97-3), furan-2-ylmethyl (CAS 1396883-14-9), or unsubstituted carboxamide (CAS 1396845-52-5) analogs [1]. The 4-bromophenyl group offers a specific balance of electronic (σp = 0.23) and steric effects that differs substantially from chloro, fluoro, or methyl substituents at the same position, directly affecting target binding and reactivity in cross-coupling transformations . Consequently, off-the-shelf substitution with a structurally adjacent analog risks invalidating SAR conclusions, altering pharmacokinetic profiles, or compromising synthetic utility in downstream diversification.

Quantitative Differentiation Evidence: 2-(4-Bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide (CAS 1396883-01-4) vs. Closest Analogs


Calculated Physicochemical Property Differentiation vs. Closest Structural Analogs

The target compound differentiates from its closest commercially available analogs—the unsubstituted amide 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide (CAS 1396845-52-5), the furan analog (CAS 1396883-14-9), and the benzyl analog (CAS 1396676-97-3)—in key calculated physicochemical parameters relevant to permeability and solubility. Introduction of the tetrahydrofuran-2-ylmethyl group increases molecular weight (352.19 g/mol), topological polar surface area (tPSA), and the number of hydrogen-bond acceptors relative to the parent amide, while reducing the number of hydrogen-bond donors from 1 (primary amide) to 0 (tertiary amide). These changes simultaneously modulate passive membrane permeability and solubility, offering a differentiated profile for oral bioavailability optimization [1].

Lipophilicity Hydrogen-Bond Donor Count Physicochemical Property Prediction

Chiral Side Chain as a Differential Feature for Stereospecific SAR Exploration

The tetrahydrofuran-2-ylmethyl group introduces a stereogenic center at the 2-position of the tetrahydrofuran ring, which is absent in the achiral furan-2-ylmethyl analog (CAS 1396883-14-9), the benzyl analog (CAS 1396676-97-3), the 4-fluorophenethyl analog (CAS 1396793-10-4), and the parent unsubstituted amide (CAS 1396845-52-5). Chirality has been shown to critically impact binding affinity, selectivity, and off-target profiles in tetrazole-based inhibitors targeting enzymes and GPCRs . The availability of this compound in racemic form, with potential for separation into enantiopure isomers, provides a distinct advantage for establishing stereospecific SAR, a capability not offered by the achiral analogs.

Chirality Stereochemistry Target Engagement

Bromine as a Synthetic Handle: Cross-Coupling Reactivity Advantage Over Chloro and Methyl Analogs

The 4-bromophenyl substituent in the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that is more reactive than the analogous 4-chlorophenyl derivative and unavailable in 4-methylphenyl or 4-nitrophenyl analogs . This reactivity differential is well-established in synthetic chemistry: aryl bromides exhibit faster oxidative addition rates with Pd(0) catalysts than aryl chlorides, enabling milder reaction conditions and broader substrate scope. The presence of the tetrahydrofuran-2-ylmethyl amide does not interfere with this reactivity, making the target compound a competent intermediate for late-stage diversification.

Cross-Coupling Synthetic Diversification Halogen Reactivity

Optimal Application Scenarios for 2-(4-Bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide (CAS 1396883-01-4) Based on Differential Evidence


Lead Optimization of Tetrazole-Based Enzyme Inhibitors Requiring Fine-Tuned Permeability and Reduced HBD Count

Medicinal chemistry teams engaged in optimizing tetrazole-containing enzyme inhibitors (e.g., kinases, proteases, or metabolic enzymes) should select this compound when the SAR objective is to eliminate the hydrogen-bond donor (HBD) associated with the primary amide in the parent scaffold (CAS 1396845-52-5) while maintaining or increasing topological polar surface area relative to benzyl analogs. The calculated HBD = 0 and tPSA of approximately 79 Ų position this compound favorably for oral bioavailability optimization under Lipinski and Veber rule criteria .

Stereochemistry-Dependent Pharmacological Profiling of GPCR or Ion Channel Modulators

Pharmacology groups investigating tetrazole-based modulators of GPCRs or ion channels where stereochemistry influences target engagement should prioritize this compound over achiral analogs such as the furan-2-ylmethyl (CAS 1396883-14-9) or benzyl (CAS 1396676-97-3) derivatives. The tetrahydrofuran-2-ylmethyl chiral center provides a direct means to assess enantioselective binding and functional activity, a capability not available with the planar or achiral comparators [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Parallel Library Synthesis

Synthetic chemistry groups building focused libraries for hit-to-lead exploration should procure this brominated tetrazole rather than chloro or methyl analogs. The aryl bromide handle enables efficient Suzuki–Miyaura and Buchwald–Hartwig couplings under mild conditions, facilitating the rapid generation of diverse analogs without requiring pre-functionalization of the tetrazole core .

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.